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molecular formula C12H8ClNO5S B8043758 4-(4-Nitrophenoxy)benzenesulfonyl chloride

4-(4-Nitrophenoxy)benzenesulfonyl chloride

Cat. No. B8043758
M. Wt: 313.71 g/mol
InChI Key: OGPAJCKMXVJHSK-UHFFFAOYSA-N
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Patent
US04337274

Procedure details

4-(4-Nitrophenoxy)benzenesulphonyl chloride (Example 1) (18.8 g), cyclohexylamine (6.5 g), anhydrous potassium carbonate (8.3 g) and acetone (100 ml) were refluxed together for 4 hours. On concentration and addition of water, an oil separated which solidified overnight. From ethanol on addition of light petroleum (b.p. 60°-80° C.), 4-(4-nitrophenoxy)-N-cyclohexylbenzenesulphonamide was obtained in the form of crystals, m.p. 94° C.
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([S:15](Cl)(=[O:17])=[O:16])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:21]1([NH2:27])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:20]=[CH:19][C:7]([O:8][C:9]2[CH:14]=[CH:13][C:12]([S:15]([NH:27][CH:21]3[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]3)(=[O:17])=[O:16])=[CH:11][CH:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
18.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)Cl)C=C1
Name
Quantity
6.5 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
On concentration and addition of water
CUSTOM
Type
CUSTOM
Details
an oil separated which
ADDITION
Type
ADDITION
Details
From ethanol on addition of light petroleum (b.p. 60°-80° C.)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OC2=CC=C(C=C2)S(=O)(=O)NC2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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